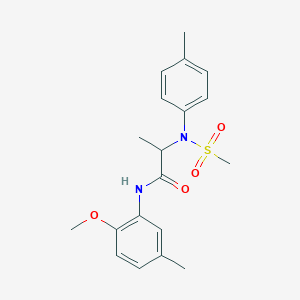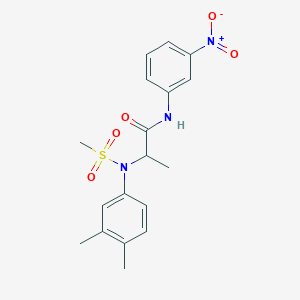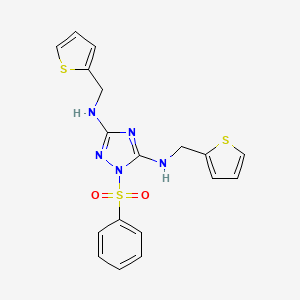![molecular formula C26H27N3O2S B4229130 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione](/img/structure/B4229130.png)
3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione
Descripción general
Descripción
3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione, also known as TD-1473, is a small molecule drug that has been recently developed as a potential treatment for inflammatory bowel disease (IBD). IBD is a chronic inflammatory disorder of the gastrointestinal tract that affects millions of people worldwide. The development of novel and effective therapies for IBD is of great importance, as current treatments have limitations and can cause serious side effects. In
Mecanismo De Acción
3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione works by inhibiting the activity of a protein called Janus kinase 1 (JAK1). JAK1 is a key signaling molecule in the immune system that is involved in the production of inflammatory cytokines. By inhibiting JAK1, 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione reduces the production of inflammatory cytokines, which in turn reduces inflammation in the gastrointestinal tract.
Biochemical and Physiological Effects:
3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione has been shown to have a number of biochemical and physiological effects in preclinical models of IBD. These effects include reducing the production of inflammatory cytokines, improving gut barrier function, and reducing disease severity. 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione has also been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione is its specificity for JAK1. Unlike other JAK inhibitors, 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione does not inhibit other JAK proteins, which reduces the risk of off-target effects. However, one limitation of 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione is that it is a small molecule drug, which can limit its efficacy in treating IBD. Large molecule biologics, such as monoclonal antibodies, have shown promise in treating IBD and may be more effective than small molecule drugs like 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione.
Direcciones Futuras
There are several future directions for 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione research. One direction is to conduct clinical trials to determine the safety and efficacy of 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione in humans with IBD. Another direction is to explore the potential of 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione in treating other inflammatory diseases, such as psoriasis and rheumatoid arthritis. Additionally, researchers may investigate the use of 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione in combination with other drugs to improve its efficacy in treating IBD. Finally, researchers may explore the use of 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione in personalized medicine, where the drug is tailored to the individual patient based on their genetic profile.
Aplicaciones Científicas De Investigación
3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione has been extensively studied in preclinical models of IBD. In these studies, 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione has been shown to reduce inflammation in the gastrointestinal tract, improve gut barrier function, and reduce disease severity. 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione has also been shown to be effective in reducing inflammation in other preclinical models of inflammatory diseases, such as psoriasis and rheumatoid arthritis.
Propiedades
IUPAC Name |
3-(4-benzhydrylpiperazin-1-yl)-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2S/c30-24-18-23(26(31)29(24)19-22-12-7-17-32-22)27-13-15-28(16-14-27)25(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-12,17,23,25H,13-16,18-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHBOWIMKVJTCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)CC3=CC=CS3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,1-dimethyl-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B4229053.png)
![6-[2-(4-bromophenyl)-2-oxoethyl]-10-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B4229056.png)
![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4229058.png)
![N-(4-ethylphenyl)-4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4229062.png)
![4-ethoxy-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzenesulfonamide](/img/structure/B4229072.png)


![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4229084.png)
![5'-bromo-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4229088.png)
![2-benzyl-7-fluoro-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B4229101.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4229110.png)

![2-ethoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B4229134.png)
![ethyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4229144.png)